![molecular formula C20H25N5O4S B2430164 1-((3,4-Dimethoxyphenyl)(6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidin-4-carboxamid CAS No. 851809-87-5](/img/structure/B2430164.png)
1-((3,4-Dimethoxyphenyl)(6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H25N5O4S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality 1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor- und Zytotoxische Aktivität
Die Verbindung hat sich als vielversprechend für die Verwendung als Antitumor- und Zytotoxikum erwiesen. Forscher synthetisierten verwandte Derivate und untersuchten deren Auswirkungen auf menschliche Tumorzelllinien. Insbesondere zeigte ein Derivat eine starke Aktivität gegen Prostatakrebszellen .
Antibiofilmaktivität
Ein weiterer interessanter Aspekt ist das Potenzial zur Hemmung von Biofilmen. Eine Verbindung mit einem ähnlichen Gerüst zeigte bei 20 μM eine 68,67%ige Hemmung der Biofilmbildung. Mechanistische Studien ergaben, dass sie nicht nur das Quorum-Sensing-System von Pseudomonas aeruginosa hemmt, sondern auch als Eisenchelat wirkt, was zu Eisenmangel in bakteriellen Zellen führt .
Mehrkomponentensynthese
Die Verbindung kann durch ein Mehrkomponentenprotokoll synthetisiert werden, das Phenylglyoxalhydrat, 1,3-Dimethylbarbitursäure und 4-Hydroxy-6-methyl-2H-pyran-2-on umfasst. Diese effiziente Methode liefert ein neuartiges 5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidin-2,4,6(1H,3H,5H)-trion .
Grundkörper für Thiazolderivate
Der Thiazolring in dieser Verbindung dient als Grundkörper für verschiedene chemische Verbindungen, darunter Schwefelmedikamente, Biozide, Fungizide, Farbstoffe und Beschleuniger chemischer Reaktionen. Seine Vielseitigkeit macht ihn zu einem wertvollen Baustein in der organischen Synthese .
Strukturelle Merkmale
Der Thiazolring ist planar und seine Aromatizität ergibt sich aus der Delokalisierung von π-Elektronen vom Schwefelatom. Thiazole sind in Wasser nur geringfügig löslich, in Alkohol und Ether löslich und in organischen Lösungsmitteln schwerlöslich. Interessanterweise kommt Thiazol natürlich in Vitamin B1 (Thiamin) vor, das eine entscheidende Rolle im Energiestoffwechsel und der Funktion des Nervensystems spielt .
Zusammenfassend lässt sich sagen, dass die vielseitigen Eigenschaften dieser Verbindung sie zu einem vielversprechenden Kandidaten für die weitere Erforschung in der Arzneimittelentwicklung, Materialwissenschaft und Biochemie machen. Forscher untersuchen weiterhin ihre potenziellen Anwendungen, und ihre einzigartige Struktur bietet zahlreiche Möglichkeiten für Entdeckungen und Innovationen . Wenn Sie spezielle Fragen haben oder weitere Details benötigen, können Sie diese gerne stellen!
Wirkmechanismus
Target of Action
It contains athiazole ring , which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . These targets play crucial roles in various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
Compounds with athiazole ring are known to interact with their targets through various mechanisms . For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Compounds with athiazole ring are known to affect various biochemical pathways . For instance, thiazole derivatives have been reported to exhibit diverse pharmacological activities, affecting pathways related to antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thethiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Compounds with athiazole ring have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The stability and efficacy of compounds with athiazole ring can be influenced by factors such as pH, temperature, and the presence of other compounds .
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-11-22-20-25(23-11)19(27)17(30-20)16(24-8-6-12(7-9-24)18(21)26)13-4-5-14(28-2)15(10-13)29-3/h4-5,10,12,16,27H,6-9H2,1-3H3,(H2,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTERKDTXAKGNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
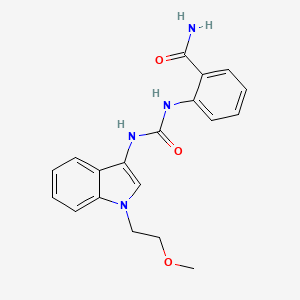
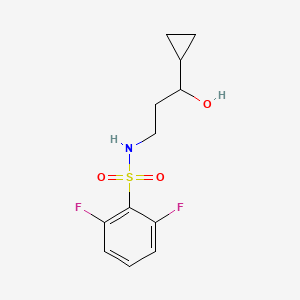
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-cyanophenyl)sulfanyl]acetamide](/img/structure/B2430083.png)
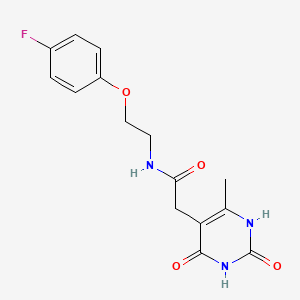
![N-[4-[[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]amino]-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2430085.png)
![Methyl 3-fluoro-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B2430087.png)
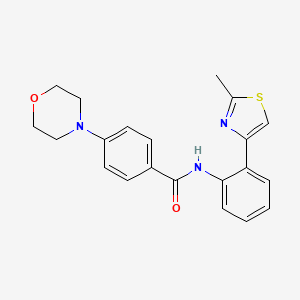
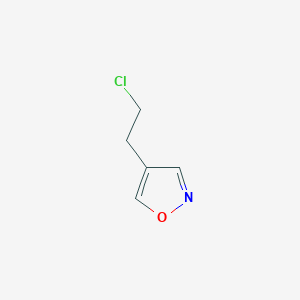
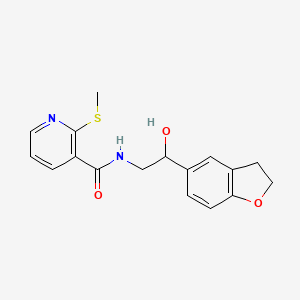
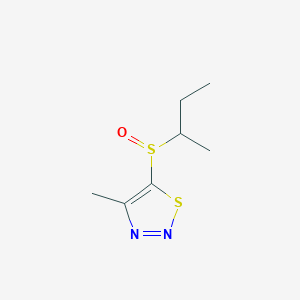
![2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2430095.png)

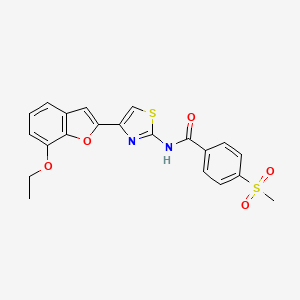
![N-[1-(4-Hydroxyphenyl)propan-2-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2430102.png)
